molecular formula C16H20O3 B293330 6-(hexyloxy)-4-methyl-2H-chromen-2-one

6-(hexyloxy)-4-methyl-2H-chromen-2-one

Cat. No.: B293330
M. Wt: 260.33 g/mol
InChI Key: YKCLWVWOJCIGRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(hexyloxy)-4-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H20O3 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Applications

1. Anticancer Properties
Research indicates that coumarin derivatives, including 6-(hexyloxy)-4-methyl-2H-chromen-2-one, exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and cell cycle arrest. For instance, derivatives like 6-methylcoumarin have been linked to apoptosis in HeLa cells, suggesting that structural modifications can enhance their efficacy against tumors .

2. Antiviral Activity
Coumarins are also being investigated as potential antiviral agents. The compound's structure allows it to interact with viral proteins, potentially inhibiting their function. A notable example is the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on coumarin scaffolds, which are currently under clinical evaluation for HIV treatment .

3. Antimicrobial Effects
The antimicrobial properties of coumarin derivatives have been explored extensively. Various studies have demonstrated that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents. The specific mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways .

Photophysical Properties

The photophysical characteristics of this compound have been investigated using Density Functional Theory (DFT). The compound exhibits unique electronic properties that make it suitable for applications in fluorescence imaging and photodynamic therapy (PDT). The study of its absorption and emission spectra reveals potential uses in bioimaging due to its ability to fluoresce under specific wavelengths .

Chemical Applications

1. Synthesis of New Derivatives
The versatility of this compound allows for the synthesis of various derivatives with enhanced properties. For example, modifications at different positions on the chromenone structure can lead to compounds with improved biological activity or altered solubility profiles, which are crucial for drug formulation .

2. Role in Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in pharmaceutical chemistry and material science .

Case Studies

Study Findings Applications
Study on Anticancer ActivityDemonstrated that this compound induces apoptosis in cancer cells via ROS generationPotential development of anticancer drugs
Investigation of Photophysical PropertiesAnalyzed using DFT; showed promising fluorescence characteristicsApplications in bioimaging and PDT
Synthesis of DerivativesExplored structural modifications leading to enhanced biological activityDevelopment of new therapeutic agents

Properties

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

6-hexoxy-4-methylchromen-2-one

InChI

InChI=1S/C16H20O3/c1-3-4-5-6-9-18-13-7-8-15-14(11-13)12(2)10-16(17)19-15/h7-8,10-11H,3-6,9H2,1-2H3

InChI Key

YKCLWVWOJCIGRN-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC2=C(C=C1)OC(=O)C=C2C

Canonical SMILES

CCCCCCOC1=CC2=C(C=C1)OC(=O)C=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.